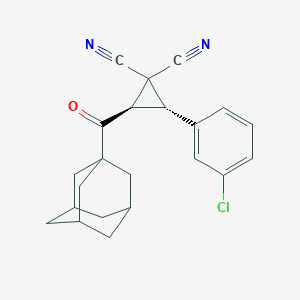![molecular formula C22H12F5N3O3S B460663 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide CAS No. 625378-19-0](/img/structure/B460663.png)
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H12F5N3O3S and its molecular weight is 493.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
The crystal structures of related compounds to the specified chemical have been studied, providing insights into molecular conformations and intramolecular hydrogen bonding. These studies are essential for understanding the physical and chemical properties of these compounds (Subasri et al., 2016) (Subasri et al., 2017).
Synthesis and Antimicrobial Evaluation
The synthesis of various heterocycles incorporating similar moieties, including the investigation of their antibacterial and antifungal activities, has been a significant area of research. These compounds demonstrate potential in developing new antimicrobial agents (Darwish et al., 2014).
Heterocyclic Derivative Synthesis
Research into synthesizing new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating similar pyridyl moieties has been conducted. Such derivatives are explored for their potential applications in various fields of chemistry and pharmacology (Dawood et al., 2011).
Alternative Product Synthesis
Research on synthesizing alternative products in specific chemical reactions involving similar compounds has been performed. These studies contribute to the understanding of reaction pathways and product diversity in organic synthesis (Krauze et al., 2007).
Synthesis and Characterization
A series of N-substituted derivatives of related compounds have been synthesized and characterized, demonstrating their potential in biological applications such as antimicrobial activities (Nafeesa et al., 2017).
Insecticidal Assessment
The synthesis of new heterocycles incorporating thiadiazole moiety, similar to the specified compound, has been evaluated for insecticidal properties, particularly against certain pests like the cotton leafworm (Fadda et al., 2017).
Spectroscopic and Quantum Studies
Studies have been conducted on the spectroscopic characterization and quantum mechanical studies of benzothiazolinone acetamide analogs. These studies explore the molecular interactions and potential applications in areas such as solar cells and drug interactions (Mary et al., 2020).
Synthesis and Anticancer Activity
Research has been conducted on the synthesis of various derivatives of similar compounds and their evaluation for anticancer activity. This research contributes to the search for new therapeutic agents for cancer treatment (Horishny et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it’s likely that it could have multiple effects depending on the cellular context .
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5N3O3S/c23-15-3-2-12(6-16(15)24)29-20(31)9-34-21-13(8-28)14(22(25,26)27)7-17(30-21)11-1-4-18-19(5-11)33-10-32-18/h1-7H,9-10H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBERGHAUMBGDGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl[3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B460580.png)
![2-(1-Adamantylcarbonyl)-3,6-diamino-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B460581.png)
![1-[2-(1-Adamantyl)-2-oxoethyl]-4-methylpyridinium](/img/structure/B460583.png)
![4-(4-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B460586.png)
![6-Amino-4-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460587.png)
![3-Ethoxy-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B460588.png)
![benzyl 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460590.png)

![ethyl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460593.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B460599.png)
![4-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-2-amino-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460600.png)
![benzyl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460601.png)
![4-(4-Chlorophenyl)-2-[(1-methylbutyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B460602.png)